2'-(sec-butyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-(sec-butyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,3,4-thiadiazole moiety in its structure suggests potential biological activities, as thiadiazole derivatives are known for their diverse pharmacological properties.
Preparation Methods
The synthesis of 2’-(sec-butyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. One common method includes the reaction of cyclohexanone with isoquinoline to form the spiro compound. This intermediate is then reacted with sec-butylamine and 1,3,4-thiadiazole-2-thiol under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as triethylamine .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like amines or thiols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-(sec-butyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential antimicrobial and anticancer properties make it a subject of interest in biological research.
Medicine: Its pharmacological properties are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-(sec-butyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds include other spiro compounds and thiadiazole derivatives. For example:
Spiro[cyclohexane-1,3’-pyrrolidine]: Another spiro compound with different biological activities.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole moiety and exhibit similar pharmacological properties, such as antimicrobial and anticancer activities.
The uniqueness of 2’-(sec-butyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its specific structure, which combines the spiro and thiadiazole moieties, leading to a distinct set of biological activities .
Properties
Molecular Formula |
C21H26N4O2S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-butan-2-yl-1-oxo-N-(1,3,4-thiadiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C21H26N4O2S/c1-3-14(2)25-19(27)16-10-6-5-9-15(16)17(21(25)11-7-4-8-12-21)18(26)23-20-24-22-13-28-20/h5-6,9-10,13-14,17H,3-4,7-8,11-12H2,1-2H3,(H,23,24,26) |
InChI Key |
KNKFKXVAMBQVFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
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